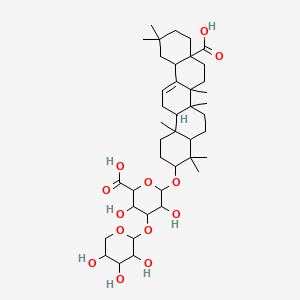

Momordin I

Description

Momordin I is a recognized phytochemical subject to academic investigation. It is important to distinguish this compound, the saponin (B1150181), from proteins of a similar name, such as α-momorcharin, which are also isolated from plants in the Momordica genus. wikipedia.orgwikipedia.org This article will focus exclusively on the chemical compound this compound.

This compound is a naturally occurring saponin found in a variety of plants. wikipedia.org Its presence has been identified in several species across different plant families. Notably, it is found in plants belonging to the genus Momordica, which includes species like the bitter melon (Momordica charantia) and the balsam apple (Momordica balsamina). wikipedia.orgnih.gov

One of the most significant sources of this compound is the root of Momordica cochinchinensis, where it can make up a substantial portion of the dried methanol (B129727) extract. wikipedia.org Beyond the Momordica genus, this compound has also been isolated from other Asian medicinal plants, including Kochia scoparia and Ampelopsis radix. wikipedia.orgresearchgate.net Further research has confirmed its presence in Anredera baselloides and Anredera cordifolia. nih.govnih.gov

Table 1: Botanical Sources of this compound

| Botanical Source | Plant Part |

| Momordica cochinchinensis | Root wikipedia.org |

| Momordica charantia (Bitter Melon) | Plant wikipedia.orgnih.gov |

| Momordica balsamina (Balsam Apple) | Plant wikipedia.org |

| Kochia scoparia | Plant wikipedia.org |

| Ampelopsis radix | Plant wikipedia.org |

| Anredera baselloides | Plant nih.govnih.gov |

| Anredera cordifolia | Plant nih.govnih.gov |

This compound is classified as a triterpenoid (B12794562) saponin. nih.govnih.gov Saponins (B1172615) are a class of chemical compounds that are glycosides of a steroid or triterpene. In the case of this compound, the structural foundation is a triterpenoid aglycone, specifically oleanolic acid. wikipedia.org

The full chemical name for this compound is oleanolic acid 3-O-α-L-arabinopyranosyl(1→3)-β-D-glucuronopyranoside. wikipedia.org This name describes a molecule of oleanolic acid attached to a sugar chain. This glycosidic linkage is characteristic of saponins and contributes to their chemical properties. The molecular formula for this compound is C41H64O13. nih.gov Physically, it has been described as a white powder with a decomposition temperature between 235–240 °C. wikipedia.org

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Classification | Triterpenoid Saponin nih.govnih.gov |

| Structural Archetype | Oleanolic acid derivative wikipedia.org |

| Molecular Formula | C41H64O13 nih.gov |

| Physical Description | White powder wikipedia.org |

| Decomposition Point | 235–240 °C wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

95851-40-4 |

|---|---|

Molecular Formula |

C41H64O13 |

Molecular Weight |

764.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 |

InChI Key |

HWYBGIDROCYPOE-UDXSKONJSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

melting_point |

235 - 240 °C |

physical_description |

Solid |

Origin of Product |

United States |

Isolation, Purification, and Characterization Methodologies

Extraction Techniques from Biological Matrices

The initial step in isolating Momordin I involves its extraction from various parts of the Momordica plant, including the leaves, fruits, stems, and roots. nih.govwikipedia.org The choice of solvent is critical and is typically based on the polarity of the target compound. This compound, being a triterpenoid (B12794562), is soluble in organic solvents. wikipedia.org

Researchers have successfully employed several solvents for this purpose. Dichloromethane (B109758) has been used to extract this compound from ground, dried leaves of M. charantia. wikipedia.orgresearchgate.net Other common methods involve the use of methanol (B129727) and ethanol (B145695). nih.govijeab.comgoogle.com For instance, studies have shown that methanolic extracts of both the fruit and leaves of bitter melon contain this compound. ijeab.com Similarly, a patented method describes an ethanol-based extraction from Momordica charantia to create a crude extract rich in the compound. google.com

Table 1: Solvents Used for the Extraction of this compound from Momordica Species

| Plant Part | Extraction Solvent |

|---|---|

| Leaves | Dichloromethane wikipedia.orgresearchgate.net, Methanol ijeab.com |

| Fruit | Methanol ijeab.com, Ethanol google.com |

| Stems | Methanol nih.gov |

| Root | Methanol wikipedia.org |

Following the initial solvent extraction, the crude extract is often concentrated and may undergo preliminary purification steps, such as partitioning or precipitation, to remove highly polar or non-polar impurities before proceeding to chromatographic separation. google.com

Chromatographic Separation and Purification Strategies

Chromatography is the cornerstone of purifying this compound from the complex mixture of phytochemicals present in the crude extract. Various techniques are employed sequentially to separate the compound based on its physicochemical properties like polarity, size, and charge.

Column chromatography is a fundamental technique used for the large-scale separation of compounds. nih.gov For this compound, reverse-phase column chromatography has proven effective. In this method, a non-polar stationary phase is used with a polar mobile phase. One documented approach involved fractionating a dichloromethane extract of M. charantia leaves using a C18 Sep-Pak column. researchgate.netharianregional.comharianregional.com The separation was achieved by applying an eluotropic series of methanol and water (from 0% to 100% methanol), effectively separating compounds based on their differing polarities. researchgate.netharianregional.com The fraction eluting with 80% methanol was found to be the most enriched with this compound. researchgate.netharianregional.com

Other column chromatography techniques, such as those using silica (B1680970) gel as the stationary phase, are also employed in the broader purification of triterpenoids from Momordica extracts. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the analysis and final purification of compounds. Several HPLC methods have been developed for the quantification and isolation of this compound and its isomers. These methods typically utilize a reverse-phase column, most commonly an ODS (Octadecylsilane) C18 column. ijeab.com

The mobile phase composition is a critical parameter that dictates the separation efficiency. A common mobile phase for this compound analysis consists of a mixture of acetonitrile (B52724) and an aqueous solution, often with a small amount of acid like phosphoric acid to improve peak shape. ijeab.com The specific conditions, including the mobile phase, flow rate, and detection wavelength, are optimized to achieve a clear separation of this compound from other closely related compounds. ijeab.comrjptonline.org

Table 2: Interactive Data Table of HPLC Conditions for Momordin Analysis

| Compound | Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time |

|---|---|---|---|---|---|

| This compound | ODS C18 (250x4.6mm) | Acetonitrile (90%) : 0.0001% Phosphoric Acid in Water (10%) | 1.0 mL/min | 215 nm | 3.84-3.85 min ijeab.com |

| Momordin Ic | XBridge C18 | Acetonitrile : Methanol (10:90 v/v) | 0.2 mL/min | 205 nm | 8.00 min |

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size, or more accurately, their hydrodynamic volume. wikibooks.orgnih.gov Larger molecules are excluded from the pores of the chromatography resin and therefore elute from the column more quickly, while smaller molecules enter the pores and have a longer path to travel, causing them to elute later. youtube.com

Other chromatographic methods contribute to the comprehensive purification and analysis of this compound. High-speed counter-current chromatography (HSCCC) has been successfully applied to separate triterpene saponins (B1172615) from crude extracts of bitter gourd after initial purification on a silica gel column. tandfonline.com This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample.

Crystallization and Recrystallization for Purity Enhancement

Crystallization is the final and one of the most effective steps for achieving high purity of a compound. researchgate.net After chromatographic purification, the fractions rich in this compound are concentrated, and the compound is induced to form a crystalline solid.

For this compound, a successful method involves recrystallization from chloroform. researchgate.netharianregional.com This process yielded a white, crystalline solid with a melting point of 125-128°C. wikipedia.orgresearchgate.netharianregional.com The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a specific solvent at varying temperatures. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities behind in the solution. reddit.com

Spectroscopic and Analytical Characterization for Research Purity

The structural elucidation and confirmation of purity for this compound, a complex triterpenoid saponin (B1150181), rely on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for verifying the compound's identity and ensuring its suitability for research applications by confirming the absence of impurities.

The definitive structure of this compound is established through nuclear magnetic resonance (NMR) spectroscopy. Both ¹H-NMR and ¹³C-NMR analyses are conducted to provide a complete picture of the molecule's carbon-hydrogen framework. While comprehensive, publicly accessible spectral datasets for this compound are limited, the characterization would involve identifying key chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR (Proton NMR): This technique would be used to identify the various types of protons and their immediate chemical environments. Key signals would include those corresponding to the methyl groups of the oleanolic acid backbone, olefinic protons, and the protons of the sugar moieties (α-L-arabinopyranosyl and β-D-glucuronopyranosyl). The coupling constants between adjacent protons would help determine the stereochemistry of the glycosidic linkages and the conformation of the sugar rings.

¹³C-NMR (Carbon-13 NMR): This analysis provides information on all the carbon atoms within the this compound structure. Distinct signals would be observed for the carboxyl group, the olefinic carbons of the triterpenoid core, the anomeric carbons of the sugar units, and the numerous aliphatic carbons of the steroidal skeleton.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the molecular formula, C₄₁H₆₄O₁₃. nih.gov Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation patterns of the molecule. This involves the controlled breakdown of the parent ion into smaller fragment ions, which provides valuable structural information, such as the sequence of the sugar units and their attachment to the aglycone.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₁H₆₄O₁₃ |

| Molecular Weight | 764.9 g/mol |

| Exact Mass | 764.43469209 Da |

| Ionization Mode | ESI- (Negative) or ESI+ (Positive) |

| Expected [M-H]⁻ | 763.4274 |

| Expected [M+H]⁺ | 765.4423 |

| Expected [M+Na]⁺ | 787.4243 |

Chromatographic Purity Analysis:

To ensure the research purity of an isolated sample of this compound, high-performance liquid chromatography (HPLC) is the method of choice. ijeab.com A typical HPLC analysis for purity assessment would involve:

Stationary Phase: A reversed-phase column, such as an ODS (octadecylsilane) C18 column, is commonly used for the separation of saponins like this compound. ijeab.com

Mobile Phase: A gradient elution system is often employed, typically consisting of a mixture of acetonitrile and water, often with a small amount of acid (like phosphoric acid) to improve peak shape. ijeab.com

Detection: A UV detector is commonly used, with the detection wavelength set to a value where this compound exhibits significant absorbance, such as 215 nm. ijeab.com

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For research-grade material, a purity of ≥95% is generally required.

This compound is a triterpenoid saponin that has been identified in various plant species, including Momordica charantia (bitter melon) and Kochia scoparia. As a triterpenoid saponin, its biosynthesis follows the general pathway for this class of natural products, involving the cyclization of squalene (B77637) and subsequent modifications, including glycosylation. This compound is specifically known as an oleanolic acid glycoside, meaning its structure consists of an oleanolic acid aglycone backbone attached to sugar moieties. nih.govutoronto.cafoodb.canih.gov

Biosynthetic Pathways and Precursor Studies

Molecular and Cellular Mechanisms of Action

Protein and Enzyme Interactions

SUMO-Specific Protease 1 (SENP1) Inhibition and De-SUMOylation Modulation

Momordin Ic has been identified as a novel, natural inhibitor of SUMO-Specific Protease 1 (SENP1), a key enzyme in the de-SUMOylation pathway. medchemexpress.comselleckchem.com The process of SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, is critical for regulating numerous cellular processes. SENP1 reverses this process, and its over-expression is implicated in the pathogenesis of certain cancers. medchemexpress.com

Research demonstrates that Momordin Ic directly interacts with SENP1 in prostate cancer cells, an interaction confirmed by cellular thermal shift assays that showed it altered the thermal stability of the SENP1 protein. selleckchem.com By inhibiting SENP1's proteolytic activity, Momordin Ic leads to an increase in the levels of SUMOylated proteins within the cell. This has been specifically observed with the accumulation of SUMOylated forms of hypoxia-inducible factor-1α (HIF-1α) and nucleus accumbens-associated protein 1 (NAC1). selleckchem.com This modulation of the de-SUMOylation process is a key mechanism behind the observed cellular effects of Momordin Ic. medchemexpress.comselleckchem.com

| Compound | Target Enzyme | Activity | Reported IC50 Value |

|---|---|---|---|

| Momordin Ic | SUMO-Specific Protease 1 (SENP1) | Inhibition | 15.37 μM |

Ribosome-Inactivating Protein (RIP) Activity and N-Glycosidase Function

Momordin I is classified as a Type I Ribosome-Inactivating Protein (RIP), a group of plant-derived toxins that inhibit protein synthesis. nih.govuniprot.org Its primary mechanism of action is its enzymatic function as an rRNA N-glycosidase (EC 3.2.2.22). uniprot.org

Effects on Adenosine-Ribose and Nicotinamide-Ribose Cleavage

Expanding on its N-glycosidase activity, this compound has been shown to cleave the adenine-ribose bond in various adenosine-related nucleotides. nih.gov However, X-ray diffraction analysis has revealed a surprising additional substrate specificity. When interacting with the oxidized coenzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP+), this compound cleaves the nicotinamide-ribose bond, leaving the nicotinamide product bound in its active site. nih.gov

This action is specific to the oxidized form of the coenzyme. In experiments conducted at pH 7.4, no binding or cleavage of the reduced form, NADPH, was observed. nih.gov This suggests that the explicit positive charge on the nicotinamide ring in NADP+ is a critical factor that facilitates the enzymatic cleavage of the glycosidic bond by this compound. nih.gov

Alpha-Amylase and Alpha-Glucosidase Binding and Inhibition Dynamics

Momordin Ic has been investigated for its potential to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. nih.gov In silico molecular dynamics simulations have been used to predict the binding affinity of Momordin Ic to these enzymes and compare it to acarbose, a standard inhibitor. nih.gov

The results of these simulations suggest a strong interaction between Momordin Ic and α-amylase, with a more negative binding free energy than that observed for acarbose. nih.gov This indicates that Momordin Ic may bind more robustly and potentially exhibit stronger inhibitory activity against α-amylase. Conversely, the binding affinity of Momordin Ic for α-glucosidase was predicted to be weaker than that of acarbose. nih.gov A more negative binding free energy value signifies a more stable ligand-protein complex. nih.gov

| Ligand-Protein Complex | Binding Free Energy (kcal/mol) |

|---|---|

| Momordin Ic - α-Amylase | -66.53 |

| Acarbose - α-Amylase (Reference) | -36.46 |

| Momordin Ic - α-Glucosidase | -54.87 |

| Acarbose - α-Glucosidase (Reference) | -63.73 |

Pancreatic Lipase Inhibition

Pancreatic lipase is a critical enzyme for the digestion of dietary fats, and its inhibition is a target for managing obesity. nih.govmdpi.com While various extracts from Momordica charantia have demonstrated the ability to inhibit pancreatic lipase in a dose-dependent manner, specific data on the direct inhibitory action of purified this compound or Momordin Ic is not extensively detailed in the available literature. nih.govresearchgate.net Studies on fruit extracts of M. charantia have shown that fractions rich in phenolic compounds exhibit significant mixed-type inhibition of pancreatic lipase. nih.govresearchgate.net However, the precise contribution of Momordin Ic to this activity has not been fully elucidated.

Interactions with Epidermal Growth Factor Receptor (EGFR)

Momordin Ic has been shown to interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In studies involving cholangiocarcinoma cells, Momordin Ic treatment led to a potent induction of apoptosis (programmed cell death). This effect was associated with the suppression of EGFR expression and a reduction in its phosphorylated, active form (p-EGFR). The downregulation of EGFR subsequently affects its downstream signaling molecules, including c-Myc. This suggests that Momordin Ic's anti-cancer activity may be mediated, at least in part, by its function as an EGFR suppressant.

Nucleotide-Binding Oligomerization Domain-Like Receptor 3 (NLRP3) Targeting

Current scientific literature based on available search results does not indicate that this compound directly targets the Nucleotide-Binding Oligomerization Domain-Like Receptor 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, responsible for the activation of inflammatory processes. While it is a target for various natural compounds, a direct inhibitory or modulatory role for this compound on this specific inflammasome complex has not been described in the reviewed studies.

Other Enzyme and Receptor Binding Studies

This compound and its closely related analogue, Momordin Ic, have been shown to directly interact with and inhibit key proteins involved in signal transduction and post-translational modification.

A primary target of this compound is the Activator Protein-1 (AP-1), a transcription factor that plays a crucial role in cellular proliferation and differentiation. utoronto.canih.govmedchemexpress.com Research has demonstrated that this compound is a potent inhibitor of AP-1 transcriptional activity. utoronto.canih.govnih.gov Its mechanism involves inhibiting the formation of the c-Fos/c-Jun heterodimer and its subsequent binding to DNA, a critical step in AP-1-mediated gene expression. nih.govnih.govacs.org Studies indicate that the inhibitory action of this compound likely occurs at the basic region of c-Jun within the dimer. nih.gov

In contrast, the related compound Momordin Ic has been identified as a novel, natural inhibitor of SUMO-specific protease 1 (SENP1). selleckchem.comnih.gov SENP1 is a de-SUMOylation enzyme implicated in the pathogenesis of certain cancers. Momordin Ic directly interacts with SENP1, altering its thermal stability and inhibiting its enzymatic activity, which leads to an increase in the SUMOylation of target proteins. nih.govnih.gov

| Compound | Target | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Activator Protein-1 (AP-1) | Inhibits the formation and DNA binding of the c-Fos/c-Jun dimer. | Suppression of AP-1 transcriptional activity. | utoronto.canih.govnih.gov |

| Momordin Ic | SUMO-specific protease 1 (SENP1) | Directly binds to and inhibits the de-SUMOylation activity of the enzyme. | Increased SUMOylation of cellular proteins. | nih.govresearchgate.net |

Modulation of Intracellular Signaling Cascades

PI3K/Akt Signaling Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that regulates cell survival, growth, and proliferation. frontiersin.orgnih.govmdpi.com Research has focused on the effects of Momordin Ic on this pathway, particularly in cancer cells. Studies have shown that Momordin Ic induces apoptosis and autophagy in human hepatoblastoma cells by suppressing the PI3K/Akt pathway. nih.govrsc.org This inhibition is often mediated by the generation of reactive oxygen species (ROS). nih.govnih.gov The suppression of PI3K/Akt signaling by Momordin Ic contributes to its pro-apoptotic effects. nih.gov There is currently a lack of specific data detailing the direct effects of this compound on this pathway.

MAPK Signaling Pathway Modulation (JNK, P38, ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) subfamilies, are central to the cellular response to a wide array of external stimuli and are involved in processes like apoptosis and inflammation. mdpi.com

Interestingly, studies indicate a distinct difference between the effects of this compound and Momordin Ic on this pathway. Research on this compound in the context of osteoclastogenesis in RANKL-induced RAW264.7 cells found that it did not target MAPK signaling pathways. utoronto.canih.gov

Conversely, Momordin Ic has been demonstrated to actively modulate MAPK signaling. It has been shown to induce apoptosis in HepG2 cells through the activation of the ROS-related JNK and p38 pathways. nih.govrsc.org This activation is a key component of the compound's mechanism for inducing programmed cell death.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a significant role in regulating cell survival and differentiation. nih.gov this compound has been identified as a notable inhibitor of this pathway. In studies involving RANKL-induced osteoclast precursor cells, this compound remarkably inhibited the activation of NF-κB. utoronto.canih.gov The mechanism for this inhibition involves targeting the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. utoronto.canih.gov By preventing IκB degradation, this compound blocks the nuclear translocation and subsequent transcriptional activity of NF-κB, which is a key factor in its ability to suppress osteoclast differentiation. utoronto.canih.govfrontiersin.org

Wnt/β-Catenin Signaling Pathway Intervention

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is also implicated in the progression of various diseases, including cancer, when dysregulated. mdpi.comnih.gov Despite the importance of this pathway as a target for natural compounds, the current body of scientific literature from the conducted searches does not provide evidence for the intervention of this compound in the Wnt/β-catenin signaling cascade.

| Signaling Pathway | Compound | Cell/Model System | Effect | Reference |

|---|---|---|---|---|

| PI3K/Akt | Momordin Ic | HepG2 (Hepatoblastoma) | Suppression/Inhibition | nih.gov |

| MAPK (JNK, P38, ERK) | This compound | RAW264.7 (Macrophage) | No effect observed | utoronto.canih.gov |

| Momordin Ic | HepG2 (Hepatoblastoma) | Activation of JNK and P38 | nih.gov | |

| NF-κB | This compound | RAW264.7 (Macrophage) | Inhibition | utoronto.canih.gov |

| Wnt/β-Catenin | This compound | - | No data available | - |

ROS-Mediated Pathway Interactions

Momordin Ic has been shown to induce both apoptosis and autophagy in human hepatoblastoma (HepG2) cells through the generation of reactive oxygen species (ROS). The accumulation of ROS suppresses the PI3K/Akt signaling pathway while activating the JNK and p38 MAPK pathways. nih.gov This dual regulation leads to a cellular state that favors programmed cell death and autophagic processes.

Specifically, the suppression of the PI3K/Akt pathway by Momordin Ic-induced ROS contributes to apoptosis by inhibiting the downstream NF-κB pathway. nih.gov Concurrently, the activation of the Erk signaling pathway by ROS promotes autophagy. nih.gov This intricate crosstalk between apoptosis and autophagy, mediated by ROS, highlights a key mechanism of Momordin Ic's cytotoxic effects on cancer cells.

In the context of psoriasis, Momordin Ic has been found to suppress oxidative damage by significantly elevating the levels of intracellular antioxidants, including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT). It also down-regulates the level of malondialdehyde (MDA), an indicator of oxidative damage. nih.gov

Nrf2 Pathway Modulation

While direct modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by this compound has not been explicitly detailed in the available research, its demonstrated effects on downstream antioxidant enzymes suggest a potential interaction. In a study on psoriasis, Momordin Ic was shown to dramatically increase the intracellular levels of key antioxidant enzymes, including SOD, GSH-Px, and CAT. nih.gov These enzymes are well-known targets of the Nrf2 pathway, which is a primary regulator of cellular antioxidant responses. mdpi.comacrobiosystems.com The upregulation of these protective enzymes strongly implies an activation of the Nrf2 signaling cascade, which would be a logical mechanism for the observed reduction in oxidative stress.

c-Met/STAT3 Pathway Suppression

Currently, there is no available scientific literature that directly investigates the effect of this compound on the c-Met/STAT3 signaling pathway. This pathway is a known contributor to tumor progression and metastasis, and its inhibition is a target for various anti-cancer therapies. mdpi.comnih.gov While other natural compounds have been shown to suppress this pathway, the specific interaction of this compound with c-Met and/or STAT3 remains an uninvestigated area of research.

Impact on IL-23/IL-17 Axis

Momordin Ic has demonstrated a significant inhibitory effect on the IL-23/IL-17 axis, a key signaling pathway implicated in the pathogenesis of psoriasis. nih.gov In a mouse model of psoriasis, Momordin Ic was found to significantly alleviate skin damage, reduce the Psoriasis Area and Severity Index (PASI) score, and inhibit the hyperproliferation of keratinocytes. nih.gov

Mechanistically, Momordin Ic significantly inhibits the IL-23/IL-17 axis, which is a central driver of the inflammatory response in psoriasis. nih.govfrontiersin.org This inhibition leads to a reduction in the inflammatory cascade that characterizes the disease. The study highlights that the skin-protective effects of Momordin Ic in psoriasis are mediated, at least in part, through the suppression of this critical inflammatory pathway. nih.gov

Regulation of Claudin-1/MyD88 Pathways

In the context of atopic dermatitis (AD), Momordin Ic has been shown to modulate the Claudin-1/MyD88 pathway. AD is characterized by impaired skin barrier function, and Claudin-1 is a crucial component of tight junctions that maintain this barrier. In TNF-α/IFN-γ-stimulated HaCaT cells, a model for AD, Momordin Ic promoted the expression of Claudin-1.

Furthermore, Momordin Ic was found to inhibit the expression of Myeloid differentiation primary response 88 (MyD88), an adaptor protein involved in inflammatory signaling pathways. By upregulating Claudin-1 and downregulating MyD88, Momordin Ic helps to restore the skin barrier function and reduce the inflammatory response, suggesting its potential therapeutic role in atopic dermatitis.

Regulation of Gene Expression and Protein Synthesis

Influence on Apoptosis-Related Gene and Protein Expression (e.g., Caspase, Bcl-2/Bax, Cytochrome C)

This compound and its related compounds have been shown to induce apoptosis in various cancer cell lines through the modulation of key apoptosis-related genes and proteins. nih.gov The induction of apoptosis is a critical mechanism for the anti-cancer activity of many natural compounds.

One of the central events in this compound-induced apoptosis is the activation of the caspase cascade. Caspases are a family of proteases that, once activated, execute the process of apoptosis by cleaving various cellular substrates.

The regulation of the Bcl-2 family of proteins is another key aspect of this compound's pro-apoptotic activity. The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio favors apoptosis. This increased ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of Cytochrome C into the cytoplasm.

Once in the cytoplasm, Cytochrome C participates in the formation of the apoptosome, which in turn activates initiator caspases (like Caspase-9), leading to the activation of executioner caspases (like Caspase-3) and the dismantling of the cell.

Interactive Data Table: Effect of Momordin Ic on Apoptosis-Related Markers

| Marker | Effect of Momordin Ic | Cell Line | Implied Pathway |

| ROS | Increased | HepG2 | Intrinsic Apoptosis |

| PI3K/Akt | Suppressed | HepG2 | Intrinsic Apoptosis |

| JNK/p38 MAPK | Activated | HepG2 | Intrinsic Apoptosis |

| Beclin 1 | Increased | HepG2 | Autophagy |

| LC-3 | Increased | HepG2 | Autophagy |

Interactive Data Table: Effect of Momordin Ic on Inflammatory and Barrier Function Markers

| Marker | Effect of Momordin Ic | Condition | Implied Pathway |

| IL-23/IL-17 axis | Inhibited | Psoriasis | Anti-inflammatory |

| SOD, GSH-Px, CAT | Increased | Psoriasis | Antioxidant Response |

| MDA | Decreased | Psoriasis | Reduced Oxidative Stress |

| Claudin-1 | Increased | Atopic Dermatitis | Barrier Function Restoration |

| MyD88 | Inhibited | Atopic Dermatitis | Anti-inflammatory |

Effects on Transcription Factors (e.g., AP-1, c-Fos, c-Myc)

This compound has been identified as a functional inhibitor of the activator protein-1 (AP-1) transcription factor. nih.gov Research conducted in mouse fibroblast cells demonstrated that this compound suppresses AP-1 activity that is induced by phorbol 12-myristate 13-acetate (PMA). nih.gov The compound exerts this effect by not only inhibiting AP-1 transcriptional activity but also by blocking the de novo synthesis of the AP-1 protein itself. nih.gov

The mechanism of this inhibition appears to be direct interaction with the transcription factor complex. Competitive binding assays suggest that the inhibitory site for this compound is located within the Jun/Fos dimer, which constitutes the AP-1 complex, rather than on the DNA where the factor binds. nih.gov The inhibitory action of this compound extends to both Jun/Fos heterodimers and Jun/Jun homodimers. nih.gov Further analysis of truncated AP-1 proteins, containing only the bZip regions of c-Jun and c-Fos, indicates that the specific target of this compound's inhibitory action may be the basic region of c-Jun. nih.gov

While c-Fos is a key component of the AP-1 complex that is inhibited by this compound, specific studies detailing the direct and independent effects of this compound on c-Fos are linked to its role within this dimer. nih.gov There is currently no available scientific literature detailing the specific effects of this compound on the transcription factor c-Myc.

Modulation of Adhesion Molecules (e.g., E-cadherin, VCAM-1, ICAM-1, MMP-9)

Currently, there is no specific research available in scientific literature that details the effects of this compound on the modulation of the adhesion molecules E-cadherin, Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), or Matrix Metalloproteinase-9 (MMP-9).

Structure Activity Relationship Sar Studies

Identification of Essential Structural Moieties for Biological Activity

Research into the SAR of Momordin I and related oleanolic acid glycosides has identified key structural elements essential for their biological activities, particularly their inhibitory effects on serum glucose increase and cytotoxicity. Studies have indicated that both the 3-O-monodesmoside structure and the 28-carboxyl group are essential for certain activities, such as the inhibition of serum glucose increase in oral glucose-loaded rats. chemfaces.comjst.go.jp Specifically, the presence of a sugar moiety and the free carboxyl group at the C28 position in the oleanolic acid sapogenin structure are considered key structural elements for potent cytotoxic activity. mdpi.com

Conversely, modifications such as the 28-ester glucoside moiety and the 6'-methyl ester of the glucuronide moiety have been shown to reduce activity in some contexts. chemfaces.comjst.go.jp This suggests that the nature and position of the sugar attachments, as well as the modification of the carboxyl group, significantly influence the biological profile of this compound.

Role of Glycoside Configuration in Efficacy

The configuration and composition of the glycoside moiety play a significant role in the efficacy of this compound. For instance, the 3-O-glucuronide structure has been found to be more potent than the 3-O-glucoside in inhibiting the increase in serum glucose. chemfaces.comjst.go.jp This highlights the importance of the specific sugar unit (glucuronic acid vs. glucose) attached at the C3 position.

Furthermore, the addition of extra sugar residues can impact activity. While the 3-O-monodesmoside structure is often crucial, the presence of additional sugar moieties, as seen in bidesmosides like momordin IIc compared to monodesmosides like momordin Ic, can lead to a loss of certain activities, such as the inhibition of elevated blood ethanol (B145695) levels. nih.gov The addition of a xylose unit in the sugar chain has also been observed to modify cytotoxic activity, with the effect being dependent on the specific cancer cell line. mdpi.com

These findings underscore that the precise structure and arrangement of the sugar part of the molecule are critical determinants of this compound's biological effects.

Computational Approaches in SAR: Molecular Docking and Molecular Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly employed in SAR studies of compounds like this compound to predict binding affinities, identify interaction sites, and understand the dynamic behavior of ligand-protein complexes. frontiersin.orgmdpi.comrsc.orgnih.gov

Molecular docking is used to predict the optimal binding geometry and affinity between a ligand (this compound) and a target protein. frontiersin.orgmdpi.com This in silico method can help identify potential drug candidates and predict how they might interact with biological targets at a molecular level, offering a faster and cheaper alternative to initial experimental screening. frontiersin.org For example, molecular docking studies have been conducted to investigate the interaction of Momordin Ic with enzymes like α-amylase and α-glucosidase, suggesting a strong binding affinity. tandfonline.comnih.gov

Molecular dynamics simulations complement docking studies by providing insights into the stability of the ligand-protein complex over time and the conformational changes that occur upon binding. frontiersin.orgrsc.orgresearchgate.net These simulations can help confirm binding methods obtained by docking and optimize lead compounds. frontiersin.org Studies involving Momordin IIc and renin have utilized molecular docking and dynamic simulation to assess interactions, identify key amino acid residues involved, and calculate binding free energies. researchgate.net The binding free energy, often calculated using methods like MM-PBSA, represents the energy difference between the bound and unbound states and is a key indicator of the strength of the interaction. tandfonline.comresearchgate.net More negative binding free energy values typically indicate a more robust interaction. tandfonline.com

These computational approaches provide valuable theoretical support for experimental SAR findings and aid in the rational design of this compound analogs with improved activity or selectivity.

Mutagenesis and Functional Analysis of Protein Interaction Sites

Mutagenesis, particularly site-directed mutagenesis and site saturation mutagenesis, is a powerful tool for understanding the functional significance of specific amino acid residues in target proteins that interact with compounds like this compound. bioinnovatise.comfrontiersin.orgmdpi.com By systematically altering specific residues in a protein and observing the effect on its interaction with this compound or the resulting biological activity, researchers can pinpoint critical interaction sites and gain insights into the molecular mechanisms of action. bioinnovatise.comfrontiersin.org

While direct studies specifically detailing mutagenesis of protein interaction sites with this compound were not extensively found in the provided search results, the principles of this technique are highly relevant to understanding its SAR. Mutagenesis can help identify residues crucial for binding affinity, catalytic activity (if the target is an enzyme), or mediating protein-protein interactions that are modulated by this compound. bioinnovatise.comfrontiersin.orgmdpi.com For example, studies on ribosome-inactivating proteins (RIPs) like MAP30 and Momordin, which inhibit SARS-CoV-2, have used mutagenesis to investigate the role of specific residues in their active sites and ribosome-binding regions, demonstrating the importance of certain amino acids for viral inhibition and cytotoxicity. researchgate.netplos.org Mutation of key residues in the active site of related RIPs has been shown to abrogate activity, indicating their involvement in the mechanism of action. researchgate.net

Functional analysis following mutagenesis helps to correlate the structural changes in the protein with alterations in its biological function in the presence of this compound, providing a deeper understanding of the compound's mechanism at the molecular level. bioinnovatise.com

Synthetic and Semisynthetic Derivatization Research

Total Synthesis Approaches for Momordin I and Analogs

The total synthesis of complex natural products like this compound presents a formidable challenge to organic chemists. The core structure of this compound is a cucurbitane skeleton, a tetracyclic triterpenoid (B12794562) characterized by a unique 19-(10→9β)-abeo-10α-lanostane framework and multiple stereocenters. nih.govacs.org A key difficulty lies in the stereoselective construction of the three quaternary centers at the C9, C13, and C14 positions. acs.orgacs.org

While the total synthesis of this compound itself is not extensively documented, significant progress has been made in synthesizing structurally related cucurbitane triterpenoids. A notable achievement is the asymmetric de novo synthesis of octanorcucurbitacin B, another cucurbitane triterpenoid isolated from Momordica charantia. acs.orgacs.org This synthetic approach is significant because it diverges from the presumed biosynthetic pathway, which involves the rearrangement of a lanostane (B1242432) intermediate. acs.org Instead, this strategy allows for the direct assembly of the cucurbitane skeleton. acs.org

The key steps in this synthetic route include:

An annulative cross-coupling and an intramolecular Heck reaction to construct a stereodefined tetracycle containing the crucial C9 and C13 quaternary centers. nih.gov

A subsequent 12-step sequence featuring hydroxy-directed Simmons-Smith cyclopropanation, regioselective deconjugative alkylation, and allylic oxidation to complete the synthesis. nih.gov

This successful synthesis of a closely related analog demonstrates a viable and innovative strategy that could be adapted for the total synthesis of this compound, providing a pathway to produce the compound and its analogs in the laboratory for further biological evaluation. acs.org

Chemical Modification Strategies for Enhanced Bioactivity

Chemical modification of naturally occurring this compound is a key strategy to enhance its biological activity and develop more potent therapeutic agents. By altering the peripheral functional groups of the molecule, researchers can modulate its pharmacological properties.

One highly effective modification involves altering the glycosidic side chains. Research has shown that modifying the sugar moieties attached to the triterpenoid core can lead to a dramatic increase in potency. researchgate.net For example, the creation of disaccharide and carboxylic acid-modified derivatives of this compound resulted in compounds with a remarkable inhibitory effect on the formation of the Fos-Jun DNA complex, a key target in cancer therapy. researchgate.net These derivatives displayed IC₅₀ values around 4.0 μM, making them approximately 30-fold more potent than the parent this compound (IC₅₀ = 0.13 mM) and 125-fold more effective than curcumin, a well-known natural inhibitor. researchgate.net

Another strategy involves leveraging the structural features of naturally occurring, highly active analogs. Momordin Ic, a pentacyclic triterpene closely related to this compound, has been identified as a natural inhibitor of SUMO-specific protease 1 (SENP1), a target in prostate cancer. nih.gov This discovery highlights that subtle variations in the triterpenoid scaffold can lead to specific and potent bioactivities. Such findings guide chemists in designing modifications to this compound that mimic these active analogs, potentially leading to the development of novel and potent SENP1 inhibitors or other targeted agents. nih.gov Common chemical modification methods that can be applied to enhance bioactivity include sulfation, phosphorylation, carboxymethylation, and acetylation, which introduce new functional groups and can significantly alter biological functions like antioxidant or antitumor effects. mdpi.com

| Compound | Modification | Target | IC₅₀ Value | Potency Increase (vs. This compound) |

|---|---|---|---|---|

| This compound | Parent Compound | Fos-Jun DNA Complex | 0.13 mM | - |

| Derivative 70 | Disaccharide Modification | Fos-Jun DNA Complex | ~4.0 µM | ~30-fold |

| Derivative 71 | Carboxylic Acid Modification | Fos-Jun DNA Complex | ~4.0 µM | ~30-fold |

| Curcumin | Reference Compound | Fos-Jun DNA Complex | 0.48 mM | - |

Design and Synthesis of Novel this compound Derivatives as Lead Compounds

The design and synthesis of novel derivatives based on the this compound scaffold are central to its development as a lead compound for drug discovery. This process involves identifying the pharmacophore—the essential structural features responsible for biological activity—and creating new molecules that optimize these features.

The isolation and characterization of new, naturally occurring cucurbitane triterpenoids from plants like Momordica charantia provide a rich source of inspiration for designing new derivatives. nih.govnottingham.ac.uk For instance, the discovery of compounds like kuguaovins A–G, which exhibit anti-inflammatory effects, offers new structural templates. nih.gov Scientists can synthesize hybrids or simplified versions of these complex natural products to create novel compounds with improved properties.

A successful example is the development of this compound derivatives with enhanced inhibitory activity against the AP-1 transcription factor. researchgate.net By synthesizing derivatives with modified sugar chains (disaccharide and carboxylic acid derivatives), researchers were able to create lead compounds that were significantly more potent than the original molecule. researchgate.net Similarly, the identification of Momordin Ic as a potent inhibitor of SENP1 in prostate cancer cells has established this pentacyclic triterpenoid structure as a promising scaffold for developing new anticancer agents. nih.gov The synthesis of analogs based on the Momordin Ic structure could lead to the discovery of more selective and powerful SENP1 inhibitors. nih.gov This strategy of using a natural product as a starting point for targeted synthesis is a cornerstone of modern medicinal chemistry.

Development of Industrial Production Methods for this compound and Related Triterpenoids

The translation of this compound and its derivatives from laboratory research to potential clinical use necessitates the development of efficient and scalable industrial production methods. The primary current source of these compounds is extraction from plant materials, particularly from various parts of Momordica charantia. mdpi.com

Traditional methods for extracting triterpenoid saponins (B1172615) can be time-consuming and may use large quantities of organic solvents. Modern techniques aim to improve efficiency and sustainability. High-speed countercurrent chromatography (HSCCC) has been successfully employed for the preparative isolation and purification of triterpene saponins like momordicoside K and L from M. charantia fruit extracts. tandfonline.com This method allows for the separation of multiple compounds in a single run. tandfonline.com

Furthermore, advanced extraction technologies are being explored to enhance yield and reduce environmental impact. These "green" technologies are critical for sustainable industrial production. While not exclusively documented for this compound, methods applied to the broader class of saponins from M. charantia are directly relevant.

Future industrial production may also leverage biotechnology. Understanding the biosynthetic pathways of cucurbitane triterpenoids opens the door to metabolic engineering. researchgate.net By transferring the relevant genes into microbial hosts like yeast or bacteria, it may be possible to produce this compound or its precursors through fermentation, offering a controlled, scalable, and sustainable alternative to agricultural extraction. researchgate.net

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Quantitative Analysis and Profiling

Chromatographic methods are widely employed for the separation, identification, and quantification of Momordin I within complex matrices, such as plant extracts.

HPLC-PDA for Compound Quantification

High-Performance Liquid Chromatography coupled with a Photodiode Array (HPLC-PDA) detector is a common technique for the quantitative analysis of this compound (often referred to as Momordin Ic in some studies) in plant extracts. A modified approach using a UFLC Shimadzu system with an XBridge C₁₈ column has been employed for the determination of Momordin Ic in Momordica balsamina. tandfonline.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and methanol (B129727). tandfonline.com For instance, a 15-minute isocratic elution with acetonitrile and methanol (10:90 v/v) at a flow rate of 0.2 mL/min has been reported. tandfonline.com The injection volume is often set to 10 µL, and the PDA detector wavelength is commonly maintained at 205 nm for the detection and quantification of Momordin Ic. tandfonline.com Standard curves prepared from pure Momordin Ic standards at various concentrations (e.g., 50, 100, 250, 500 µg/mL) are used to determine the concentration of the compound in samples by plotting the known concentrations against the area under the chromatographic peak. tandfonline.com HPLC-PDA has also been utilized for the simultaneous analysis and quality control of Momordin Ic along with other compounds in the fructus of Kochia scoparia. nih.govnih.govphcog.com

HPLC-ELSD for Non-UV Absorbing Compounds

For compounds like triterpenoid (B12794562) saponins (B1172615), which may have poor UV absorption, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable alternative for quantification. researchgate.net This method has been developed and applied for determining the content of Momordin Ic in Kochia scoparia. researchgate.netbvsalud.org The separation of Momordin Ic using HPLC-ELSD has been achieved on a Shimpack CLC-ODS column with a mobile phase composed of MeOH-H₂O-HOAc (85:15:0.2) at a flow rate of 1.0 mL/min. researchgate.net Specific ELSD parameters, such as a drift tube temperature of 40°C, nebulizing gas (nitrogen) pressure of 360 KPa, and a gain value of 6, have been reported for the analysis of Momordin Ic. nih.gov This method has demonstrated good reproducibility and convenience for the quality control of herbs containing Momordin Ic. researchgate.netbvsalud.org

Research findings on Momordin Ic content in Kochia scoparia from various origins using HPLC-ELSD show significant differences (P<0.01) in content depending on the collection area. bvsalud.org The content of Momordin Ic in four marketed Kochia scoparia samples ranged from 0.83% to 2.21% using this method. researchgate.net The method exhibited a good linear relationship between the peak area and Momordin Ic content within a specific concentration range (29.8 mg·L⁻¹ to 178.8 mg·L⁻¹) with a high correlation coefficient (R²=0.9998). bvsalud.org The average recovery was reported as 98.30% with a relative standard deviation (RSD) of 3.1%. researchgate.net

Momordin Ic Content in Marketed Kochia scoparia Samples by HPLC-ELSD researchgate.net

| Sample Origin | Momordin Ic Content (%) |

| Sample 1 | 0.83 |

| Sample 2 | 2.21 |

| Sample 3 | - |

| Sample 4 | - |

Note: Specific content for each of the four samples was not fully detailed in the provided snippet, only the range.

HPTLC for Qualitative and Semi-Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique applied for the analysis of Momordin Ic, particularly for qualitative and semi-quantitative assessment and fingerprint analysis of plant extracts. HPTLC has been used for the simultaneous determination of Momordin Ic, 20-hydroxyecdysone, and oleanolic acid in Kochia scoparia extract. nih.govphcog.com Chromatographic separation of these compounds on HPTLC plates (silica gel 60 F254) has been achieved using a mobile phase system such as chloroform:methanol:water (7:3:0.5, v/v/v). nih.gov Under these conditions, Momordin Ic exhibited an Rf value of 0.19. nih.gov HPTLC is valuable for visualizing the chemical profile of extracts and can aid in the preliminary identification of various compound classes, including terpenes and steroids. nih.gov

Mass Spectrometry-Based Characterization (LC-MS, GC-MS)

Mass spectrometry (MS) techniques, often coupled with chromatography, are essential for the identification and structural characterization of this compound and related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful tools for the analysis of this compound. A selective and sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of Momordin Ic in rat plasma. researchgate.netnih.gov This method utilized a Hypersil GOLD HPLC C18 column with an isocratic mobile phase of acetonitrile/water (80:20, v/v) at a flow rate of 0.6 mL/min. researchgate.netnih.gov An electrospray ionization (ESI) source operated in negative ion mode was used, and quantification was performed in selected reaction monitoring (SRM) mode, monitoring the precursor-to-product ion transitions of m/z 763.4 -> m/z 455.3 for Momordin Ic. researchgate.netnih.gov LC-MS-QTOF (quadrupole time of flight) has also been employed in metabolomics studies to identify compounds, including 3-malonylmomordicin I, in Momordica charantia fruit extract based on their mass spectra and fragmentation patterns. nih.govphytojournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile and semi-volatile compounds. While GC-MS has been applied for the phytochemical screening of Momordica charantia extracts, identifying various compounds such as fatty acid esters and sterols, specific experimental GC-MS data for this compound (a triterpenoid saponin (B1150181), which is less volatile) is not prominently featured in the provided results. researchgate.netthepharmajournal.compsu.edunih.gov However, predicted GC-MS spectra for related compounds like Momordin Ia are available in databases. hmdb.ca GC-MS is recognized as a valuable technique for both qualitative and quantitative analysis of suitable phytochemicals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of organic compounds, including this compound. mdpi.comuib.no By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, along with data from 2D NMR experiments (such as COSY, HSQC, and HMBC), the connectivity and arrangement of atoms within the this compound molecule can be determined. mdpi.comuib.no NMR is also used in conjunction with other techniques, such as in determining the solubility of ligands in solutions for X-ray crystallography studies. chalmers.se While the provided search results mention the use of NMR for structural elucidation of other compounds isolated from Momordica balsamina (betulinic acid and 5-methyl genistein) researchgate.net, the principles described are directly applicable to the structural determination of this compound. NMR has also been used in the structural comparison of ribosome-inactivating proteins like momordin. plos.org

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands at atomic resolution. chalmers.seebi.ac.ukoup.comdiamond.ac.uk While this compound is a triterpenoid saponin, X-ray crystallography has been notably applied to study the structure and mechanism of the ribosome-inactivating protein named momordin, found in Momordica charantia. plos.orgresearchgate.net Studies have used X-ray diffraction analysis to investigate the interaction of the protein momordin with nucleotides such as NADP⁺, NADPH, and nicotinamide, revealing details about the active site and the protein's N-glycosidase activity. researchgate.net Obtaining crystal structures of protein-ligand complexes can be challenging, particularly with ligands exhibiting low affinity or low solubility in crystallization conditions. chalmers.se Factors such as ligand solubility and the choice of co-solvents can influence the success rate in obtaining such complex structures. chalmers.se Although the provided results focus on the protein momordin interacting with nucleotides rather than the triterpenoid this compound, X-ray crystallography remains a critical technique for understanding molecular interactions, including potentially those between this compound (if it acts as a ligand) and target proteins.

Biophysical Assays for Molecular Interactions (e.g., Cellular Thermal Shift Assay, Drug Affinity Responsive Target Stability Assay)

Biophysical assays are employed to directly assess the interaction between this compound and its potential target proteins. The Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay are two such methods that have been applied.

CETSA is a technique used to evaluate drug binding to target proteins within cells or tissue samples. It is based on the principle that ligand binding can alter the thermal stability of a protein. When a ligand binds to a protein, it can make the protein more or less resistant to heat-induced denaturation and precipitation. This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heating samples to different temperatures or at a fixed temperature with varying ligand concentrations. nih.govresearchgate.net Studies have utilized CETSA to investigate the interaction of Momordin Ic (a related compound) with SUMO-specific protease 1 (SENP1) in prostate cancer cells. It was observed that Momordin Ic altered the thermal stability of SENP1, suggesting a direct interaction in the cellular context. nih.govresearchgate.netoncotarget.comnih.gov Interestingly, while Momordin Ic increased the thermal stability of full-length SENP1 in cells, it decreased the thermal stability of purified SENP1C in vitro, highlighting the importance of studying interactions in a cellular environment. nih.govoncotarget.com

The DARTS assay is another methodology for identifying and studying protein-ligand interactions. oncotarget.comcreative-proteomics.com This technique relies on the observation that ligand binding can protect a target protein from proteolytic degradation. creative-proteomics.comnih.gov In a DARTS assay, a protein (either purified or in cell lysate) is incubated with a potential ligand and then subjected to protease digestion. If the ligand binds to the protein, it can shield the protein from degradation, resulting in a higher abundance of the intact protein compared to samples without the ligand. creative-proteomics.com The interaction between Momordin Ic and purified SENP1C has been investigated using the DARTS assay, which showed that Momordin Ic protected SENP1C from pronase-induced proteolysis, further indicating a direct interaction in vitro. nih.govoncotarget.comoncotarget.com

These biophysical assays provide valuable evidence for direct molecular interactions between this compound (or related compounds like Momordin Ic) and target proteins, such as SENP1.

Cell-Based Assays for Functional Analysis

Cell-based assays are crucial for understanding the functional consequences of this compound treatment on living cells. These assays measure various cellular parameters and responses, providing insights into the biological activities of the compound. pharmaron.combmglabtech.comaccelevirdx.comtebubio.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful tool used to analyze various cellular characteristics, including cell cycle distribution and apoptosis. bio-rad-antibodies.com It allows for the quantitative analysis of large populations of cells. bio-rad-antibodies.com

Cell cycle analysis using flow cytometry typically involves staining cellular DNA with a fluorescent dye like Propidium Iodide (PI). nih.gov The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govbio-rad-antibodies.com Changes in the distribution of cells across these phases can indicate cell cycle arrest. Studies have shown that Momordin Ic treatment can affect cell cycle distribution in cancer cells, leading to an increase in the Sub-G1 and G2/M populations in certain cell lines. nih.gov

Apoptosis, or programmed cell death, can also be detected and quantified using flow cytometry. koreamed.orgresearchgate.netfarmaciajournal.comresearchgate.net Common methods involve using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, in combination with a vital dye like PI or 7-AAD, which stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). nih.govfarmaciajournal.com Flow cytometry analysis using Annexin V-PE/7-AAD staining has demonstrated that Momordin Ic can induce apoptosis in various cancer cell lines. nih.govfarmaciajournal.comresearchgate.net For instance, Momordin Ic treatment led to a dose-dependent increase in apoptotic cells in oral carcinoma KB cells and cholangiocarcinoma KKU-213 cells. koreamed.orgfarmaciajournal.comresearchgate.net

Here is an example of how flow cytometry data on cell cycle distribution might be presented:

| Cell Line | Treatment (Momordin Ic Concentration) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

| PC3Vector | 0 µM | ||||

| PC3Vector | 14 µM | ||||

| PC3Vector | 28 µM | Increased | Increased | ||

| PC3Flag-SENP1 | 28 µM | Reduced increase compared to PC3Vector |

Note: Data in the table is illustrative based on findings indicating changes in Sub-G1 and G2/M populations nih.gov. Specific percentage values would depend on experimental data.

Western Blotting for Protein Expression and Phosphorylation Profiling

Western blotting is a widely used technique to detect specific proteins in a sample and assess their expression levels and post-translational modifications, such as phosphorylation. jacksonimmuno.cominventbiotech.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. jacksonimmuno.comabcam.co.jp

This method has been employed to study the effects of this compound (or Momordin Ic) on the expression and phosphorylation of various proteins involved in cellular processes like apoptosis, cell cycle regulation, and signaling pathways. For example, Western blotting has been used to confirm the accumulation of SUMOylated proteins upon Momordin Ic treatment, consistent with its inhibitory effect on SENP1. nih.govresearchgate.netoncotarget.comnih.gov It has also been used to examine the expression levels of proteins involved in apoptosis, such as cleaved caspase-9 and BAX, in Momordin Ic-treated cells. farmaciajournal.com Furthermore, changes in the phosphorylation status of signaling molecules like p42/44-MAPK have been investigated using Western blotting to understand the mechanisms of Momordin's action. magtech.com.cn When studying phosphorylated proteins, it is crucial to include phosphatase inhibitors during sample preparation to preserve the phosphorylation state. jacksonimmuno.cominventbiotech.comabcam.co.jp

Quantitative PCR and Gene Expression Arrays

Quantitative Polymerase Chain Reaction (qPCR) and gene expression arrays are techniques used to measure the levels of specific messenger RNA (mRNA) transcripts, providing insights into gene expression. qima-lifesciences.comthermofisher.com qPCR allows for the quantification of mRNA levels of individual genes, while gene expression arrays enable the simultaneous analysis of the expression of many genes. qima-lifesciences.comthermofisher.comqiagen.com

These methods can be used to determine how this compound treatment affects the transcription of genes involved in various cellular pathways. For instance, studies have shown that Momordin Ic can reduce the mRNA levels of SENP1 in prostate cancer cells. nih.govresearchgate.netoncotarget.com Gene expression analysis can help identify the molecular pathways influenced by this compound, complementing findings from protein-based assays.

Enzyme Activity Assays

Enzyme activity assays are biochemical tests used to measure the catalytic activity of specific enzymes. These assays can determine if a compound inhibits or activates an enzyme. bmglabtech.com

This compound and related compounds have been investigated for their effects on enzyme activity. For example, Momordin Ic was found to inhibit the activity of SENP1 in vitro using a gel-based assay that measures the cleavage of a SUMO2-ΔRanGAP1 substrate. nih.govresearchgate.netoncotarget.com Enzyme activity assays are essential for confirming the direct inhibitory effect of this compound on its proposed enzymatic targets. Studies have also explored the potential inhibitory effects of Momordin Ic on enzymes like α-amylase and α-glucosidase using computational approaches to predict binding affinities. tandfonline.com

Immunofluorescence Microscopy

Immunofluorescence microscopy is a technique that uses fluorescently labeled antibodies to visualize the location and distribution of specific proteins or other molecules within cells or tissues. oncotarget.com This method allows for the qualitative assessment of cellular changes and protein localization upon treatment.

Immunofluorescence microscopy has been used in studies involving Momordin Ic to observe the accumulation of SUMOylated proteins. nih.govoncotarget.com By visualizing the increased fluorescence signal corresponding to SUMOylated proteins, researchers can gain visual confirmation of the effect of Momordin Ic on the cellular SUMOylation status. nih.govoncotarget.com This technique can also be used to study the co-localization of proteins, providing further evidence of molecular interactions or pathway modulation. oncotarget.com

In Vitro and In Vivo Model Development for Preclinical Assessment

In vitro studies have utilized various cell lines to explore the direct effects of Momordin Ic on cellular processes relevant to disease pathogenesis. Prostate cancer cell lines, such as PC3, LNCaP, and normal prostate epithelial RWPE-1 cells, have been employed to study its impact on proliferation and the SENP1 pathway. uni.luguidetopharmacology.org Human hepatoblastoma cancer cells (HepG2) have been used to investigate Momordin Ic-induced apoptosis and autophagy, highlighting the involvement of reactive oxygen species (ROS), PI3K/Akt, and MAPK signaling pathways. fishersci.caosu.edu Studies on human T cell leukemia Jurkat cells and isolated peripheral blood mononuclear cells (PBMC) have evaluated the cytotoxicity of Momordin when conjugated to an anti-CD5 monoclonal antibody, demonstrating potent inhibition of protein and/or DNA synthesis. mims.comwikidata.org Keratinocyte cell lines, such as HaCaT cells, have served as in vitro models for psoriasis, showing that Momordin Ic can inhibit cell proliferation and modulate the Wnt/β-catenin signaling pathway. nih.govnih.gov Furthermore, mouse macrophage cell lines have been used to demonstrate Momordin Ic's ability to suppress inflammatory mediators. service.gov.uk

Key in vitro findings include the identification of Momordin Ic as a novel inhibitor of SENP1, a SUMO-specific protease, leading to increased levels of SUMOylated proteins in prostate cancer cells. uni.luguidetopharmacology.orgfishersci.ca This inhibition contributes to the suppression of prostate cancer cell proliferation. uni.luguidetopharmacology.org In liver cancer cells, Momordin Ic has been shown to induce apoptosis and autophagy, mediated by the PI3K/Akt and MAPK pathways. fishersci.caosu.edu It also inhibits the migration and invasion of liver cancer cells by affecting MMP-9 and adhesion molecules, potentially via the p38 and JNK pathways. fishersci.ca Studies in HaCaT cells indicate that Momordin Ic can induce cell cycle arrest and apoptosis. nih.gov The immunoconjugate of Momordin with an anti-CD5 antibody exhibited high potency in inhibiting the proliferation of PBMC and Jurkat cells in vitro. mims.comwikidata.org

Preclinical assessment has also extended to in vivo models to evaluate the systemic effects and efficacy of Momordin Ic in living organisms. A xenograft PC3 tumor mouse model, typically using nu/nu mice, has been utilized to assess the ability of Momordin Ic to suppress tumor growth and induce cell death in vivo. uni.luguidetopharmacology.org Studies using mice with imiquimod (B1671794) (IMQ)-induced psoriasis have demonstrated that Momordin Ic can significantly alleviate skin damage and inhibit keratinocyte hyperproliferation, suggesting a therapeutic effect in this inflammatory skin condition. nih.govnih.gov The mechanisms observed in the psoriasis model involve the inhibition of pro-inflammatory pathways, activation of antioxidant enzymes, and suppression of VEGF. nih.gov Additionally, studies in rats with carbon tetrachloride (CCl4)-induced liver damage have shown a hepatoprotective effect of Momordin Ic, attributed to the enhancement of the hepatic antioxidant defense system. fishersci.caservice.gov.uk An in vivo model using mice was also employed to study the effect of Momordin Ic on gastrointestinal transit. fishersci.ca The anti-CD5-Momordin immunotoxin was evaluated in vivo in a nu/nu mouse model bearing Jurkat leukemia, showing significant inhibition of tumor development. mims.comwikidata.org

These in vitro and in vivo models provide crucial data on the cellular and systemic effects of Momordin Ic, highlighting its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, and informing further research into its mechanisms of action.

Data Table: Summary of In Vitro and In Vivo Models and Key Findings for Momordin Ic

| Model Type | Model System | Key Findings Related to Momordin Ic |

| In Vitro | Prostate cancer cell lines (PC3, LNCaP, RWPE-1) | Inhibits SENP1 activity; Increases SUMOylated protein levels; Inhibits proliferation. uni.luguidetopharmacology.orgfishersci.ca |

| In Vitro | Human hepatoblastoma cancer cells (HepG2) | Induces apoptosis and autophagy (via ROS, PI3K/Akt, MAPK pathways); Inhibits migration and invasion (via p38, JNK, MMP-9, adhesion molecules). fishersci.caosu.edu |

| In Vitro | Human T cell leukemia Jurkat cells, PBMC | Immunotoxin (anti-CD5-Momordin) inhibits protein/DNA synthesis; High cytotoxicity. mims.comwikidata.org |

| In Vitro | HaCaT cells (Psoriasis model) | Inhibits proliferation; Induces cell cycle arrest and apoptosis; Modulates Wnt/β-catenin signaling. nih.govnih.gov |

| In Vitro | Mouse macrophage cell line | Suppresses inflammatory mediators. service.gov.uk |

| In Vivo | PC3 tumor xenograft mouse model (nu/nu mice) | Suppresses tumor xenograft growth; Induces cell death. uni.luguidetopharmacology.org |

| In Vivo | IMQ-induced psoriasis mouse model | Alleviates skin damage; Inhibits keratinocyte hyperproliferation; Affects pro-inflammatory pathways, antioxidant enzymes, VEGF. nih.govnih.gov |

| In Vivo | CCl4-induced liver damage rat model | Hepatoprotective effect; Enhances hepatic antioxidant defense system. fishersci.caservice.gov.uk |

| In Vivo | Jurkat leukemia mouse model (nu/nu mice) | Immunotoxin (anti-CD5-Momordin) inhibits tumor development. mims.comwikidata.org |

Future Perspectives and Research Gaps

Elucidating Unexplored Mechanistic Pathways

While Momordin I has been shown to modulate pathways related to apoptosis and inflammation, the full spectrum of its molecular targets and signaling cascades remains to be elucidated biosynth.comfarmaciajournal.com. For instance, research suggests this compound's apoptosis-inducing activity in certain cancer cells is mediated by a mitochondrial-dependent pathway, but additional contributing pathways are yet unknown farmaciajournal.com. Further investigation is needed to understand how this compound influences other cell death cascades, such as autophagy, which has been observed to be simultaneously promoted with apoptosis in some cell lines treated with the compound farmaciajournal.com. Identifying and characterizing all relevant molecular interactions and downstream effects will provide a more complete picture of how this compound exerts its biological activities researchgate.net. Studies have also indicated that the underlying mechanisms for some of Momordin Ic's effects, such as accelerating gastrointestinal transit and reducing hepatotoxicity, are largely unknown nih.gov. Understanding how this compound interacts with specific proteins and pathways, such as its inhibitory effect on SENP1, is crucial, but the broader implications of these interactions need further exploration nih.govoncotarget.comsigmaaldrich.com. Additionally, research into its anti-viral mechanisms, specifically against viruses like HCMV, suggests it may inhibit the initiation of gene expression, but further studies using specific antibodies could provide deeper insights into this process nih.gov.

Comprehensive Pharmacodynamic Characterization in Preclinical Models

Detailed pharmacodynamic studies are essential to understand the relationship between this compound exposure and its biological effects in living systems oncotarget.com. While some in vivo studies have demonstrated its activity, a comprehensive characterization of its pharmacodynamic profile across different preclinical models and various disease states is needed oncotarget.comsigmaaldrich.com. This includes evaluating dose-response relationships, the duration of effects, and how its activity varies depending on the route of administration and formulation. Although Momordin Ic has shown anti-inflammatory effects in vitro by reducing LPS-mediated production of inflammatory cytokines, its pharmacodynamics in relevant in vivo inflammation models require further investigation researchgate.net. Similarly, while its anti-cancer activity has been demonstrated in xenograft models, a more thorough understanding of its pharmacodynamic effects on tumor growth inhibition, metastasis, and interaction with the tumor microenvironment is necessary oncotarget.com.

Development of Advanced In Vivo Models (e.g., Patient-Derived Xenografts for oncology research)

Current preclinical oncology research often relies on standard cell-line derived xenograft models, which may not fully recapitulate the complexity and heterogeneity of human cancers criver.comnih.gov. The development and utilization of more advanced in vivo models, such as patient-derived xenografts (PDX), are crucial for a more accurate assessment of this compound's potential efficacy in oncology criver.comnih.govnuvisan.com. PDX models maintain key characteristics of the original human tumor, including its histology, genetic mutations, and heterogeneity, offering a more translationally relevant platform for evaluating anti-cancer agents like this compound criver.comnih.gov. Utilizing such models will provide more reliable data on this compound's activity against a wider range of cancer subtypes and help identify potential biomarkers of response. Studies have shown that Momordin Ic has been investigated in xenograft models for prostate cancer, but expanding to PDX models for various cancers, including cholangiocarcinoma where it shows anti-metastatic potential, would be beneficial oncotarget.comresearchgate.netnih.gov.

Exploration of New Therapeutic Targets and Indications

Beyond its established anti-cancer, anti-inflammatory, and anti-viral activities, this compound may possess therapeutic potential for other conditions biosynth.comfarmaciajournal.commedchemexpress.com. Future research should explore novel therapeutic targets and indications based on its known mechanisms of action and structural properties researchgate.net. For instance, given its influence on inflammatory pathways and potential immunomodulatory effects, its utility in autoimmune diseases or other inflammatory disorders warrants further investigation biosynth.comresearchgate.netimrpress.com. Its reported effects on gastrointestinal transit and glucose metabolism suggest potential applications in metabolic disorders, which could be explored further sigmaaldrich.comnih.govjst.go.jp. Identifying new targets through high-throughput screening or in silico approaches could also reveal previously un explored therapeutic avenues for this compound.

Optimization of Synthetic Strategies for Analogue Development